
Nickel--phosphane (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel–phosphane (1/2) is a compound that consists of nickel and phosphane in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electrochemistry. Nickel–phosphane complexes are often used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel–phosphane complexes can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves reacting nickel chloride, sodium hypophosphite, and white phosphorus at elevated temperatures (around 170°C) to form nickel phosphide nanostructures.
Thermal Decomposition: Nickel nitrate hexahydrate and triphenylphosphine can be thermally decomposed to produce nickel phosphides.
Industrial Production Methods: Industrial production of nickel–phosphane complexes typically involves large-scale hydrothermal or solvothermal synthesis, which allows for the controlled production of nickel phosphide nanoparticles with desired phases and sizes .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel–phosphane complexes undergo various types of chemical reactions, including:
Oxidation: Nickel–phosphane can be oxidized to form nickel oxide and phosphoric acid.
Reduction: Nickel–phosphane can be reduced to form nickel metal and phosphine gas.
Substitution: Nickel–phosphane can undergo substitution reactions with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Various ligands such as carbon monoxide or amines can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and phosphoric acid.
Reduction: Nickel metal and phosphine gas.
Substitution: New nickel–phosphane complexes with different ligands.
Applications De Recherche Scientifique
Nickel–phosphane complexes have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of high-performance materials, such as batteries and supercapacitors.
Mécanisme D'action
The mechanism by which nickel–phosphane complexes exert their effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer, activate small molecules, and stabilize reaction intermediates. The phosphane ligands play a crucial role in modulating the electronic properties of the nickel center, thereby influencing the reactivity and selectivity of the complex .
Comparaison Avec Des Composés Similaires
Nickel–phosphane complexes can be compared with other similar compounds, such as:
Nickel Carbonyl: Nickel carbonyl complexes are similar in that they also contain nickel and a ligand (carbon monoxide). nickel carbonyl complexes are highly toxic and volatile, whereas nickel–phosphane complexes are generally more stable and less toxic.
Nickel Cyanide: Nickel cyanide complexes are another class of nickel complexes, but they are highly toxic and used primarily in electroplating and metal finishing.
Nickel Amine Complexes: These complexes contain nickel and amine ligands and are used in various catalytic applications.
Propriétés
Numéro CAS |
66048-71-3 |
|---|---|
Formule moléculaire |
H6NiP2 |
Poids moléculaire |
126.689 g/mol |
Nom IUPAC |
nickel;phosphane |
InChI |
InChI=1S/Ni.2H3P/h;2*1H3 |
Clé InChI |
PDKPEDDXCDGVIP-UHFFFAOYSA-N |
SMILES canonique |
P.P.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



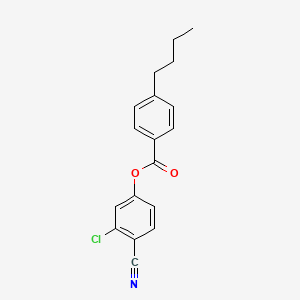

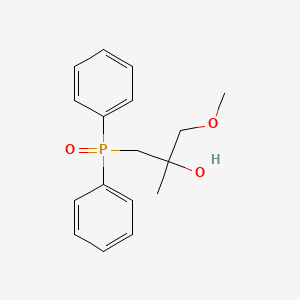

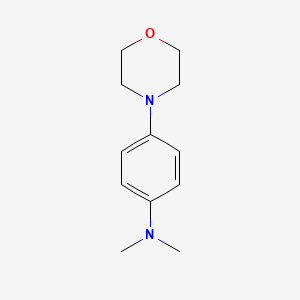
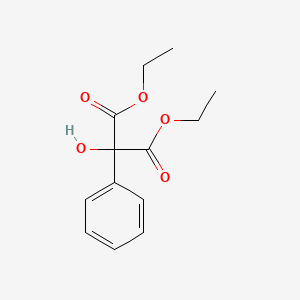
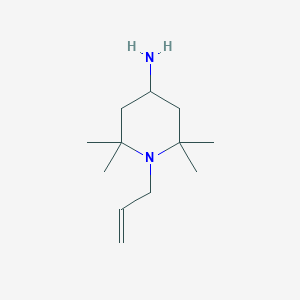
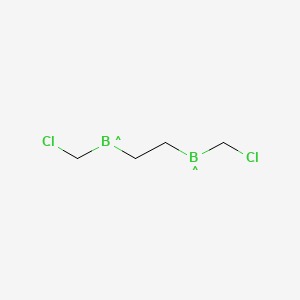
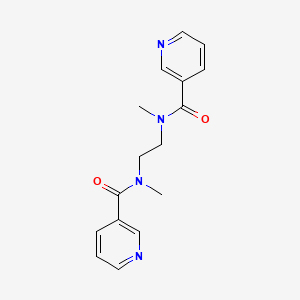

![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
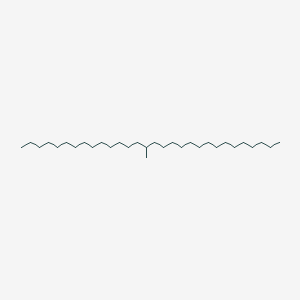
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
